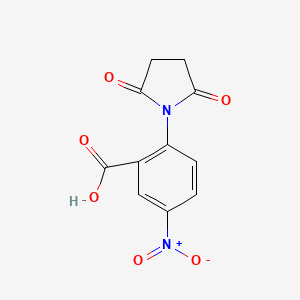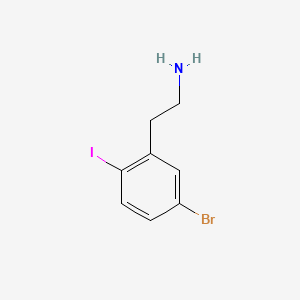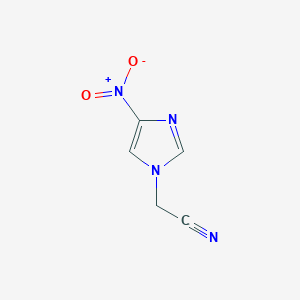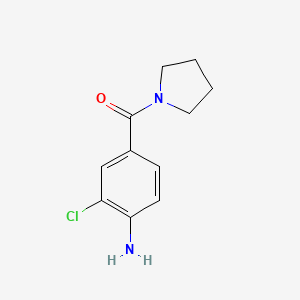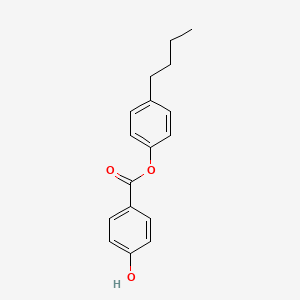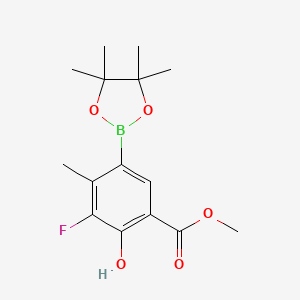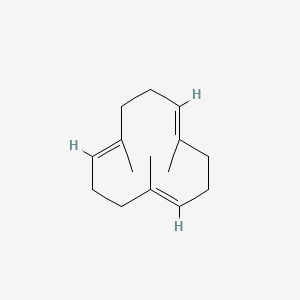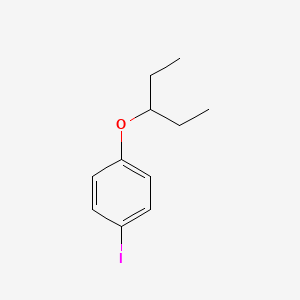![molecular formula C42H78NO8P B13890433 [2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-alpha-Lecithin, also known as phosphatidylcholine, is a type of phospholipid that is a major component of cell membranes. It is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. This compound is found in many animal and plant tissues, including egg yolk, soybeans, and sunflower seeds. It plays a crucial role in various biological processes, including cell signaling and metabolism .
準備方法
Synthetic Routes and Reaction Conditions: L-alpha-Lecithin can be synthesized through chemical processes involving the reaction of choline chloride with phosphoryl oxychloride, followed by the reaction with ®-(-)-3-chloro-1,2-propanediol under basic conditions. This two-step process is often performed in a flow reactor to ensure high yield and selectivity .
Industrial Production Methods: Commercially, L-alpha-Lecithin is primarily extracted from natural sources such as soybeans and sunflower seeds. The extraction process involves degumming the oil extracted from these seeds using water or solvents like hexane, ethanol, or acetone. The resulting lecithin is then purified to obtain a high concentration of phosphatidylcholine .
化学反応の分析
Types of Reactions: L-alpha-Lecithin undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by phospholipase A2 results in the formation of lysophosphatidylcholine and free fatty acids.
Substitution: The choline group in L-alpha-Lecithin can be substituted with other groups to form different phospholipids.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.
Hydrolysis: Catalyzed by enzymes like phospholipase A2 under physiological conditions.
Substitution: Requires specific catalysts and controlled reaction conditions to ensure selective substitution.
Major Products:
Lysophosphatidylcholine: Formed through oxidation or hydrolysis.
Other Phospholipids: Formed through substitution reactions.
科学的研究の応用
L-alpha-Lecithin has a wide range of applications in scientific research:
作用機序
L-alpha-Lecithin exerts its effects primarily through its role in cell membrane structure and function. It is a key component of the phospholipid bilayer, contributing to membrane fluidity and permeability. In the body, L-alpha-Lecithin is metabolized to choline, which is a precursor for the neurotransmitter acetylcholine. Acetylcholine is crucial for various neurological functions, including memory and muscle control .
類似化合物との比較
L-alpha-Lecithin is often compared with other phospholipids such as:
Phosphatidylethanolamine: Similar in structure but contains ethanolamine instead of choline.
Phosphatidylinositol: Contains inositol and is involved in cell signaling pathways.
Phosphatidylserine: Contains serine and is important for cell cycle signaling.
Uniqueness: L-alpha-Lecithin is unique due to its high choline content, making it a valuable source of choline for the synthesis of acetylcholine. This property is particularly beneficial for cognitive health and neurological functions .
特性
分子式 |
C42H78NO8P |
|---|---|
分子量 |
756.0 g/mol |
IUPAC名 |
[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,40H,6-7,9,11-13,15,17-19,22-39H2,1-5H3/b10-8-,16-14-,21-20- |
InChIキー |
RAPKGPDUGWBPHR-XSMZTDTHSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)
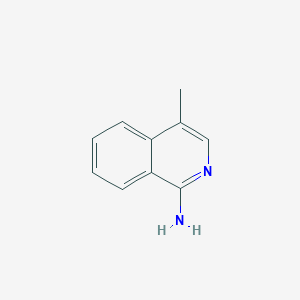
![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)
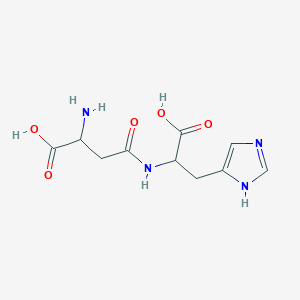
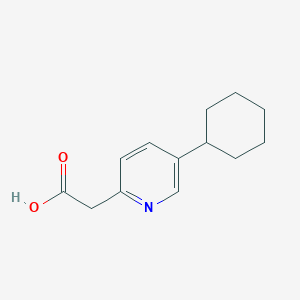
![Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
